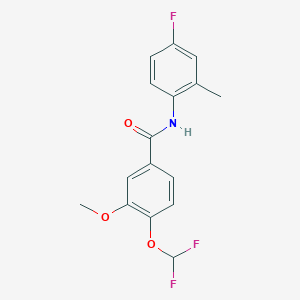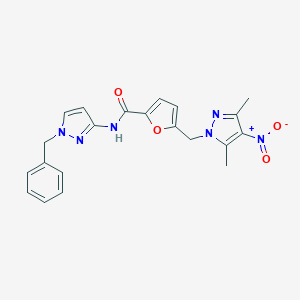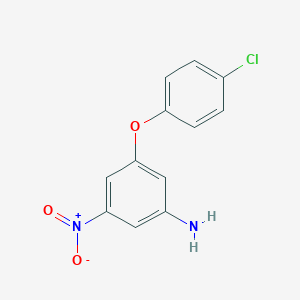![molecular formula C17H19N3O3S B279876 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MRS1477 and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide involves the blockade of the P2Y14 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This blockade leads to a reduction in inflammation and pain sensation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as an anti-cancer agent. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide is its high purity and stability. The compound is also relatively easy to synthesize. However, one of the limitations is the lack of clinical data on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide. One direction is the investigation of its potential as a treatment for inflammatory and pain-related disorders such as arthritis and neuropathic pain. Another direction is the investigation of its potential as an anti-cancer agent. Further studies are also needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications. The compound has been investigated for its potential as a P2Y14 receptor antagonist and has shown anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various disorders.
Synthesemethoden
The synthesis of 4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been described in the scientific literature. The synthesis involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide has been investigated for its potential therapeutic applications. One of the main areas of research is its potential as a P2Y14 receptor antagonist. The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain sensation. The blockade of the P2Y14 receptor has been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Eigenschaften
Molekularformel |
C17H19N3O3S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H19N3O3S/c1-19-11-13(10-18-19)12-20(2)24(21,22)17-9-8-16(23-3)14-6-4-5-7-15(14)17/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
MDWKWNUXLMIBPA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Kanonische SMILES |
CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
